1,3-Dibromo-5-(methoxymethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPTTGFBUMOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-Dibromo-5-(methoxymethoxy)benzene CAS 770718-88-2 properties
An In-depth Technical Guide to 1,3-Dibromo-5-(methoxymethoxy)benzene (CAS 770718-88-2)
Abstract
This compound, identified by CAS number 770718-88-2, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—featuring two reactive bromine atoms and an acid-labile methoxymethyl (MOM) protected phenol—offers synthetic chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these functional groups allows for selective, sequential transformations, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, an exploration of its key chemical reactions, and essential safety information for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
This compound is a stable, solid organic compound under recommended storage conditions. Its utility in synthesis is predicated on its well-defined structure and predictable reactivity, which can be thoroughly characterized by standard analytical techniques.
Chemical Properties
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 770718-88-2 | [1][2][3] |
| Molecular Formula | C₈H₈Br₂O₂ | [1][3][4] |
| Molecular Weight | 295.96 g/mol | [1][2] |
| SMILES | COCOC1=CC(Br)=CC(Br)=C1 | [1][2] |
| MDL Number | MFCD27928576 | [1][2] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [2][5] |
Spectroscopic Analysis (Predicted)
While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its spectroscopic signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.3-7.0 (m, 3H): Aromatic protons. The proton at C2 (between the two bromine atoms) would likely appear as a triplet, while the protons at C4 and C6 would appear as doublets, coupled to the C2 proton.
-
δ ~5.2 (s, 2H): Methylene protons of the methoxymethyl (MOM) group (-O-CH₂ -O-).
-
δ ~3.5 (s, 3H): Methyl protons of the MOM group (-O-CH₂-O-CH₃ ).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158-156: Aromatic carbon attached to the MOM ether (C5).
-
δ ~125-115: Aromatic carbons (C2, C4, C6).
-
δ ~123-121: Aromatic carbons attached to bromine (C1, C3).
-
δ ~95: Methylene carbon of the MOM group (-O-CH₂ -O-).
-
δ ~56: Methyl carbon of the MOM group (-O-CH₂-O-CH₃ ).
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.
-
Infrared (IR) Spectroscopy: Key stretches would include C-O ether bonds (~1250-1000 cm⁻¹) and C-Br bonds (~600-500 cm⁻¹).
Synthesis and Purification
The most logical and efficient synthesis of this compound involves the protection of the commercially available starting material, 3,5-dibromophenol. The use of a methoxymethyl (MOM) ether is a standard and reliable method for protecting hydroxyl groups, particularly when downstream reactions involve organometallics or strong bases that are incompatible with acidic phenolic protons.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol: MOM Protection of 3,5-Dibromophenol
This protocol describes a robust method for the synthesis, emphasizing the rationale behind key steps to ensure reproducibility and safety.
Materials:
-
3,5-Dibromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromophenol (1.0 eq). Dissolve it in anhydrous THF.
-
Expertise & Experience: An inert atmosphere and anhydrous solvent are critical because the reagent, sodium hydride, reacts violently with water and can be deactivated by atmospheric moisture, leading to failed or low-yield reactions.
-
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent alkylation step. Cooling to 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Trustworthiness: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood. Dropwise addition is necessary to manage the exothermicity of the Sₙ2 reaction.
-
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Causality: The NH₄Cl quench neutralizes any unreacted NaH. The subsequent washes remove inorganic salts and water-soluble impurities.
-
-
Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The two bromine atoms serve as handles for metal-catalyzed cross-coupling, while the MOM ether acts as a placeholder for a phenol, which can be revealed at a later stage.
Reaction Pathway Diagram
Caption: Key reaction pathways for the title compound.
Key Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions The C-Br bonds are ideal sites for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a premier example.[6][7]
-
Protocol - Suzuki-Miyaura Coupling:
-
Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), an arylboronic acid (1.0-1.2 eq for mono-coupling), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Reaction: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and boron-containing byproducts. Purify by chromatography.
-
Self-Validating System: The progress can be easily tracked by the appearance of a new, less polar spot on a TLC plate. The choice of base and solvent is crucial and often optimized for specific substrates to maximize yield and prevent side reactions like dehalogenation or catalyst decomposition.
-
B. Deprotection of the Methoxymethyl (MOM) Ether The MOM group is stable to many reaction conditions (e.g., organolithiums, Grignard reagents, and most cross-coupling conditions) but is readily cleaved under acidic conditions.
-
Protocol - Acid-Catalyzed Deprotection:
-
Setup: Dissolve the MOM-protected compound in a suitable solvent like methanol or dichloromethane.
-
Reaction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA). Stir at room temperature.
-
Monitoring: The reaction is typically rapid (0.5-2 hours) and can be monitored by TLC.
-
Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.
-
Causality: The acidic environment protonates one of the ether oxygens, initiating a cascade that results in the formation of the stable byproducts formaldehyde and methanol, driving the reaction to completion.
-
Safety and Handling
While comprehensive toxicological data for this specific compound is not available, its structure as a halogenated aromatic ether warrants careful handling.[5]
-
GHS Classification: Signal word is "Warning".[1] It is classified as a skin and eye irritant.[8][9]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[5][8]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[2][5]
Conclusion
This compound is a strategically designed synthetic intermediate that provides a robust solution for the construction of complex, substituted aromatic systems. The well-differentiated reactivity of its aryl bromide and protected phenol functionalities enables chemists to perform selective, high-yielding transformations. Its reliable synthesis and predictable reactivity make it an authoritative and trustworthy component in multi-step synthetic campaigns aimed at discovering and developing new chemical entities.
References
-
Fisher Scientific. Safety Data Sheet - 1,3-Dibromobenzene. [Link]
-
Angene Chemical. Safety Data Sheet - 1,3-Dibromo-5-tert-butylbenzene. [Link]
-
Environmental Science: Processes & Impacts. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
-
Reagentia. This compound (1 x 5 g). [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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- 1. 770718-88-2|this compound| Ambeed [ambeed.com]
- 2. 770718-88-2|this compound|BLD Pharm [bldpharm.com]
- 3. halochem.com [halochem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. CAS 74137-36-3: 1,3-Dibromo-5-methoxybenzene | CymitQuimica [cymitquimica.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
3,5-Dibromo-1-(methoxymethoxy)benzene structure and molecular weight
Topic: 3,5-Dibromo-1-(methoxymethoxy)benzene Content Type: Technical Whitepaper Persona: Senior Application Scientist[1]
A Strategic Scaffold for Divergent Library Synthesis[1]
Executive Summary
In the architecture of complex organic molecules—particularly within medicinal chemistry and materials science—3,5-Dibromo-1-(methoxymethoxy)benzene (CAS: 770718-88-2) serves as a high-value "linchpin" intermediate.[1] Its utility stems from its unique combination of a robust phenol protecting group (MOM) and two chemically equivalent bromine handles.
This guide moves beyond basic physical properties to analyze the molecule's strategic role in Iterative Cross-Coupling (ICC) and Directed Ortho Metalation (DoM) . By masking the phenolic oxygen, researchers can exploit the bromine atoms for sequential functionalization, creating non-symmetrical resorcinol derivatives found in HSP90 inhibitors, resorcylic acid lactones, and OLED emitters.
Part 1: Physicochemical Profile[1][2]
The structural integrity of this molecule relies on the stability of the methoxymethyl (MOM) ether, which tolerates basic and nucleophilic conditions (e.g., organolithiums, Grignards) but is cleaved cleanly under specific acidic protocols.
Molecular Specifications
| Property | Data | Notes |
| IUPAC Name | 1,3-Dibromo-5-(methoxymethoxy)benzene | Also referred to as MOM-protected 3,5-dibromophenol.[1] |
| CAS Number | 770718-88-2 | Verified specific isomer.[1] |
| Molecular Formula | C₈H₈Br₂O₂ | |
| Molecular Weight | 295.96 g/mol | Average mass. |
| Monoisotopic Mass | 293.889 g/mol | Dominant isotopologue ( |
| Appearance | White to off-white crystalline solid | Low melting point solid (typically 40–50 °C).[1] |
| Solubility | DCM, THF, Et₂O, Toluene | Insoluble in water. |
Structural Diagram
The molecule exhibits
Figure 1: Connectivity of 3,5-Dibromo-1-(methoxymethoxy)benzene.[1][2] Note the C1-O bond (MOM attachment) and the C3/C5 Bromine handles.
Part 2: Synthetic Pathway (The "How-To")
Expert Insight: While MOM-Cl (chloromethyl methyl ether) is the standard reagent, it is a known human carcinogen. The protocol below utilizes a base-mediated displacement that ensures high conversion. For safety and regulatory compliance, many labs now generate MOM-Cl in situ or use less volatile surrogates, but the direct alkylation remains the benchmark for yield.
Protocol: MOM Protection of 3,5-Dibromophenol
Reagents:
-
3,5-Dibromophenol (1.0 equiv)[1]
-
MOM-Cl (1.2–1.5 equiv) [DANGER: Carcinogen] [1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 3,5-dibromophenol and dissolve in anhydrous DCM (0.2 M concentration). -
Deprotonation: Cool the solution to 0 °C. Add DIPEA dropwise via syringe. Stir for 15 minutes.
-
Alkylation: Add MOM-Cl dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (polar) should disappear, replaced by the less polar MOM ether.
-
Workup: Quench with saturated
. Wash the organic layer with water ( ) and brine ( ). Dry over . -
Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 100% Hexanes
5% EtOAc/Hexanes).
Yield Expectation: 85–95%.
Part 3: Reactivity & Applications[1]
This is the core value of the molecule. The MOM group is not just a shield; it is a Director . However, in this specific scaffold, the bromine atoms dominate the reactivity landscape via Lithium-Halogen Exchange (Li-Hal) .
The Competition: DoM vs. Li-Hal Exchange
When treating this molecule with organolithiums (e.g.,
-
Directed Ortho Metalation (DoM): Deprotonation at C2 or C6 (ortho to MOM).
-
Li-Hal Exchange: Replacement of Br at C3 or C5 with Li.
Scientific Consensus: At low temperatures (-78 °C), Li-Hal exchange is kinetically faster than deprotonation.[1] This allows for the selective generation of a mono-lithiated species, enabling the introduction of electrophiles (aldehydes, borates, silanes) at the C3 position while leaving the C5 bromine intact for a subsequent reaction.
Workflow: Sequential Functionalization
Figure 2: The divergent synthesis workflow. The scaffold allows for the creation of asymmetric 1,3,5-substituted benzenes.
Deprotection Strategy
Once the core is built, the MOM group must be removed to reveal the phenol.
-
Standard Method: 6M HCl in Isopropanol/THF at 50 °C.
-
Mild Method (Acid Sensitive Substrates):
/ at reflux or in .
References
-
Synthesis and Properties of MOM Ethers: Greene, T. W.; Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
-
Lithium-Halogen Exchange Kinetics vs. DoM: Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chem. Rev.[2][5]1990 , 90, 879–933.[2]
-
Specific CAS Verification (this compound): Chemical Book / BLD Pharm Product Listing for CAS 770718-88-2.[1]
-
Application in Resorcinol Scaffold Synthesis: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev.[2][5]1995 , 95, 2457–2483.
Sources
Technical Guide: MOM-Protected 3,5-Dibromophenol
Topic: MOM-Protected 3,5-Dibromophenol: Synthesis, Reactivity, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Optimized Synthesis, Reactivity Profiling, and Strategic Applications[1]
Core Directive & Executive Summary
This guide details the chemical profile, synthesis, and application of 1,3-dibromo-5-(methoxymethoxy)benzene (CAS: 770718-88-2).[1] Often referred to as MOM-protected 3,5-dibromophenol, this intermediate is a linchpin in the synthesis of resorcinol-based dendrimers, natural products (e.g., resveratrol analogs), and functionalized ligands.[1]
Its strategic value lies in the Methoxymethyl (MOM) ether group.[2][3][4] Unlike simple methyl ethers, the MOM group is an acetal, offering orthogonality: it is stable under basic conditions (lithiation, Suzuki coupling) but cleavable under mild acidic conditions where methyl ethers would require harsh Lewis acids (e.g., BBr₃).[1]
Key Technical Takeaways:
-
Dominant Reactivity: Lithium-Halogen (Li-Br) exchange occurs faster than Directed Ortho Metalation (DoM) at -78 °C.
-
Safety Critical: The classic synthesis uses carcinogenic MOM-Cl. This guide prioritizes a safer, high-yield protocol using dimethoxymethane.[1]
-
Validation: The protocol includes self-validating NMR and TLC checkpoints.
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 770718-88-2 | |
| Molecular Formula | C₈H₈Br₂O₂ | |
| Molecular Weight | 295.96 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Tendency to crystallize upon standing at -20°C. |
| Solubility | Soluble in DCM, THF, EtOAc, Et₂O | Insoluble in water.[1][5][6] |
| ¹H NMR Diagnostic | δ ~5.15 (s, 2H, -OCH ₂O-), 3.45 (s, 3H, -OCH ₃) | Distinct singlet of methylene protons is the primary confirmation of protection.[1] |
| Stability | Stable to bases (NaOH, n-BuLi), reducing agents (LiAlH₄).[1] | Labile to acids (HCl, TFA, PPTS).[1] |
Synthesis Protocols
The Safety Paradox
The "Classic Method" involves Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen regulated as an OSHA Select Carcinogen. It often contains bis(chloromethyl) ether, which is even more hazardous.[1]
Recommendation: Use Method B (Acetal Exchange) for routine synthesis. It avoids direct handling of MOM-Cl.
Method B: Acid-Catalyzed Acetal Exchange (Preferred)
This method generates the reactive oxonium species in situ using dimethoxymethane (Methylal).
Reagents:
-
3,5-Dibromophenol (1.0 equiv)[1]
-
Phosphorus Pentoxide (P₂O₅) (1.5 - 2.0 equiv) OR
-Toluenesulfonic acid (TsOH) (cat.) -
Solvent: Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 3,5-dibromophenol in anhydrous CHCl₃/DCM (0.5 M concentration).
-
Addition: Add Dimethoxymethane (10–20 equiv).
-
Activation:
-
Option 1 (P₂O₅): Add P₂O₅ portion-wise with vigorous stirring at 0 °C. The mixture will become a slurry.
-
Option 2 (TsOH): Add catalytic TsOH and reflux with a Soxhlet extractor containing molecular sieves to remove methanol (driving equilibrium).
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Self-Validation (TLC): Monitor using Hexanes:EtOAc (9:1).
-
Workup: Decant the solution from the P₂O₅ residue (if used). Quench with saturated NaHCO₃.[1] Extract with DCM.[1][8]
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method A: Williamson Ether Synthesis (Classic/Hazardous)
Only use if Method B fails or for specific scale-up constraints with proper containment.
-
Reagents: 3,5-Dibromophenol, MOM-Cl, DIPEA (N,N-Diisopropylethylamine), DCM.[1]
-
Procedure: Add DIPEA (1.5 equiv) to phenol in DCM at 0 °C. Dropwise add MOM-Cl (1.2 equiv). Stir 1–2 h.
-
Safety: Quench all glassware and waste with aqueous ammonia to destroy residual MOM-Cl.
Reactivity & Applications
The utility of MOM-protected 3,5-dibromophenol stems from its ability to undergo selective Lithium-Halogen Exchange .[1]
Lithium-Halogen Exchange (Li-Br Exchange)
Unlike simple arenes where Directed Ortho Metalation (DoM) might compete, the presence of two bromine atoms makes Li-Br exchange the dominant kinetic pathway at low temperatures.
-
Reagent:
-Butyllithium ( -BuLi) (1.05 equiv). -
Conditions: THF, -78 °C.
-
Mechanism: Fast exchange generates the 3-bromo-5-(methoxymethoxy)phenyllithium intermediate.
-
Causality: The exchange is faster than deprotonation (DoM) because the C-Br bond is weaker and the resulting aryl lithium is stabilized.
-
Application: Trapping with electrophiles (E⁺) yields 3,5-disubstituted or unsymmetrical 3,4,5-trisubstituted patterns.[1]
Suzuki-Miyaura Coupling
The MOM group is stable to the basic conditions (K₂CO₃, Cs₂CO₃) and elevated temperatures required for Pd-catalyzed cross-coupling.
-
Selectivity: Mono-coupling is possible by controlling stoichiometry (1.0 equiv boronic acid), leaving one bromine for subsequent functionalization.[1]
Deprotection[1]
-
Mild: 2M HCl in MeOH/THF (RT, 1 h).
-
Selective: If other acid-sensitive groups (e.g., acetonides) are present, use MgBr₂[1]·OEt₂ in Et₂O.[1][5]
Visual Workflows (Graphviz/DOT)
Synthesis Workflow (Comparison)
This diagram illustrates the decision logic between the Green and Classic routes.
Caption: Comparative workflow for MOM protection. Method B is recommended for safety and scalability.
Reactivity & Divergent Synthesis
This diagram maps the chemical space accessible from the intermediate.
Caption: Divergent reactivity map. The MOM group enables selective lithiation and coupling before removal.
References
-
MOM Protection (General & Safety)
-
Lithium-Halogen Exchange Mechanics
-
Bailey, W. F., & Patricia, J. J. (1988).[1][10] "The mechanism of the lithium-halogen exchange reaction: a review of the literature". Journal of Organometallic Chemistry. Link[1]
-
BenchChem Application Note: "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene". (Provides analogous conditions for MOM-protected aryl bromides). Link[1]
-
-
Compound Data & CAS
-
Applications in Dendrimer Synthesis
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. adichemistry.com [adichemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
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- 11. macmillan.princeton.edu [macmillan.princeton.edu]
1,3-Dibromo-5-methoxymethoxybenzene: Solubility Profile & Handling Guide
Topic: Solubility of 1,3-Dibromo-5-methoxymethoxybenzene in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identification
1,3-Dibromo-5-(methoxymethoxy)benzene (CAS: 770718-88-2 ) is a specialized halogenated aromatic intermediate used primarily in the synthesis of resorcinol derivatives, polyketides, and pharmaceutical scaffolds (e.g., cannabinoids).
Chemically, it is the methoxymethyl (MOM) ether protected form of 3,5-dibromophenol. This protection transforms the polar, acidic phenolic hydroxyl group into a lipophilic ether, drastically altering its solubility profile. Unlike its parent phenol, this compound exhibits high solubility in non-polar and polar aprotic organic solvents while remaining insoluble in water.
Key Chemical Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C
H Br O -
Molecular Weight: 303.96 g/mol
-
Structural Feature: Aromatic ring substituted with two bromine atoms and one MOM group (-OCH
OCH ).
Solubility Profile
The solubility of 1,3-Dibromo-5-methoxymethoxybenzene is governed by the lipophilic nature of the MOM ether and the aromatic bromine substituents. The masking of the hydrogen-bond donor (phenolic -OH) eliminates strong intermolecular hydrogen bonding, facilitating dissolution in a wide range of organic solvents.
Table 1: Solubility in Common Organic Solvents
Data derived from structural properties and standard handling protocols for MOM-protected aromatics.
| Solvent Class | Specific Solvents | Solubility Status | Application Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Preferred for dissolution, reactions, and transport. Excellent solvency for the aromatic core. |
| Polar Aprotic | THF, Ethyl Acetate (EtOAc), Acetone | High | Ideal for reaction media (THF) and extraction/purification (EtOAc). |
| High-Boiling Aprotic | DMSO, DMF | High | Used for nucleophilic substitution reactions or preparing concentrated stock solutions (>50 mM). |
| Non-Polar / Aliphatic | Hexanes, Pentane, Cyclohexane | Moderate | Soluble, but often requires a co-solvent (e.g., EtOAc) for high concentrations. Used as the mobile phase in chromatography.[3] |
| Protic Alcohols | Methanol, Ethanol | Moderate/High | Soluble, but caution is advised. Traces of acid in alcohols can catalyze MOM deprotection over time. |
| Aqueous | Water, Brine | Insoluble | The compound partitions strictly into the organic phase during aqueous workups. |
Mechanistic Insight: The MOM Effect
The conversion of the phenol to the MOM ether (
-
Result: The compound becomes compatible with non-polar purification systems (e.g., silica gel chromatography using Hexane/EtOAc) where the parent phenol would streak or retain strongly.
Experimental Protocols
The following protocols are designed to ensure complete dissolution and stability during handling.
Protocol A: Preparation of High-Concentration Stock Solution (50 mM)
Use this protocol for biological assays or stock storage.
-
Solvent Choice: Anhydrous DMSO or DMF is recommended for long-term stability at -20°C.
-
Calculation: To prepare 10 mL of a 50 mM solution, weigh 152 mg of 1,3-Dibromo-5-methoxymethoxybenzene.
-
Dissolution:
-
Add the solid to a glass vial.
-
Add 5 mL of solvent first and vortex for 30 seconds.
-
Add remaining solvent to reach 10 mL volume.
-
Note: Sonicate for 1-2 minutes if minor particulates remain.
-
-
Storage: Aliquot into amber glass vials (to protect light-sensitive bromides) and store at -20°C.
Protocol B: Purification via Solvent System (Chromatography)
Use this protocol for isolating the compound after synthesis.
-
Stationary Phase: Silica Gel (SiO
), 230-400 mesh. -
Mobile Phase Optimization:
-
The compound is non-polar. Start with 100% Hexanes .
-
Gradually increase polarity to 5-10% Ethyl Acetate in Hexanes .
-
Rf Value Target: Aim for an Rf of ~0.3 to 0.5 in 9:1 Hexane:EtOAc.
-
-
Loading: Dissolve the crude residue in a minimum volume of DCM or Toluene (avoid using pure Hexanes if the crude is oily/viscous) and load onto the column.
Protocol C: Solvent Switching (Reaction to Workup)
Critical for removing high-boiling solvents like DMF.
-
Initial State: Reaction mixture in DMF.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).
-
Washing:
-
Wash with Water (3x) to remove DMF.
-
Wash with Brine (1x) to remove residual water.
-
-
Drying: Dry the organic phase over anhydrous Na
SO . -
Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at 40°C to obtain the solid/oil.
Stability & Solvent Compatibility
Critical Warning: Acid Sensitivity
The MOM protecting group is an acetal (
-
Avoid: Acidic chloroform (stabilized with HCl), acidic water, or protic solvents with trace acids.
-
Recommendation: When using chlorinated solvents (DCM/Chloroform) for storage, ensure they are neutralized (e.g., filtered through basic alumina) or stabilized with amylene, not acid.
-
Deprotection Risk: Spontaneous hydrolysis back to 3,5-dibromophenol will occur if left in acidic media.
Visualizations
Diagram 1: Solubility-Based Application Decision Tree
This diagram guides the researcher in selecting the correct solvent based on the intended experimental step.
Caption: Decision tree for selecting solvents based on the experimental stage (Synthesis, Workup, Purification, Storage).
Diagram 2: Purification Workflow
This workflow illustrates the solubility transitions required to isolate the pure compound from a reaction mixture.
Caption: Step-by-step purification flow showing solvent switching from reaction media to isolation.
References
-
MOM Protection Methodology : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard protocol for phenol protection and solubility properties of MOM ethers).
-
Structural Analogue Solubility (Methoxy) : National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 562635, 3,5-Dibromoanisole. (Used to infer solubility of the lipophilic ether core).
-
Synthesis & Handling of MOM-Phenols : Fujioka, H., et al. (2009).[4] One-Pot Synthesis of MOM Ethers. Organic Letters, 11(22), 5138–5141. (Describes solvent systems for MOM ether extraction and purification).
-
Compound Identification : Reagentia. (n.d.). This compound Product Page. (Confirms CAS 770718-88-2 and commercial availability as a solid).
Sources
The Strategic Utility of 1,3-Dibromo-5-(methoxymethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-5-(methoxymethoxy)benzene has emerged as a versatile and valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring two reactive bromine atoms and a protected phenol, offers a platform for sequential and site-selective modifications, enabling the synthesis of a diverse array of bioactive molecules. This technical guide elucidates the core applications of this compound, providing insights into its synthetic utility, with a focus on its role as a precursor to key pharmaceutical intermediates. We will explore its application in the synthesis of diaryl ether derivatives, underpinned by detailed mechanistic discussions and field-proven experimental protocols.
Introduction: A Building Block of Strategic Importance
This compound (CAS No. 770718-88-2) is a synthetically useful aromatic compound characterized by a benzene ring substituted with two bromine atoms at the meta positions and a methoxymethyl (MOM) ether at the 5-position. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, while the MOM group provides a stable and reliable protecting group for the phenolic hydroxyl. This strategic arrangement allows for the sequential and regioselective introduction of different substituents, making it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.
The MOM ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including pharmaceuticals.[1] Its stability under a broad range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, coupled with its relatively mild cleavage protocols, makes it a preferred choice for protecting phenols during synthetic transformations.[1][2]
Core Synthetic Applications in Medicinal Chemistry
The primary utility of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The two bromine atoms, while electronically similar, can exhibit differential reactivity under carefully controlled conditions, or they can be addressed sequentially to build molecular complexity in a stepwise manner. This section will delve into the key transformations that underscore the value of this building block.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine substituents on the aromatic ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. This compound can be sequentially coupled with different boronic acids or esters to generate unsymmetrical biaryl or aryl-heteroaryl structures, which are common motifs in many therapeutic agents.
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. Starting with this compound, one or both bromine atoms can be substituted with a wide range of primary or secondary amines, leading to the synthesis of diarylamines and other nitrogen-containing scaffolds.
The Role of the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) group is an acetal that effectively protects the phenolic hydroxyl group from a wide range of reaction conditions. It is stable to bases, nucleophiles, and many oxidizing and reducing agents, which allows for extensive chemical modifications at the bromine positions without affecting the phenol.[2] The MOM group is readily cleaved under acidic conditions to reveal the free phenol, which can then be used for further functionalization, such as in the formation of ether linkages or as a hydrogen bond donor for protein-ligand interactions.
Case Study: Synthesis of Diaryl Ether Derivatives as Potential Therapeutic Agents
While specific examples of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its utility can be illustrated through its application in the synthesis of diaryl ether derivatives. Substituted diphenyl ethers are a platform for the development of novel chemotherapeutics.[3]
The synthesis of a 3,5-disubstituted diaryl ether can be envisioned starting from this compound. The synthetic strategy would involve a sequential functionalization of the two bromine atoms, followed by deprotection of the MOM group and subsequent etherification.
Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of 3,5-disubstituted diaryl ethers from this compound.
Experimental Protocols
Step 1: Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the selective monosubstitution of this compound.
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1 eq.) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq.) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 80 °C |
| Time | 12 h |
| Work-up | Aqueous work-up followed by column chromatography |
Causality behind Experimental Choices: The use of a slight excess of the boronic acid drives the reaction to completion. The mixed solvent system ensures the solubility of both organic and inorganic reagents. Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.
Step 2: Second Functionalization
The resulting monosubstituted intermediate can undergo a second cross-coupling reaction, for instance, a Buchwald-Hartwig amination, to introduce a nitrogen-containing substituent.
Step 3: Deprotection of the MOM Group
The MOM ether can be cleaved under mild acidic conditions to afford the free phenol.
| Parameter | Condition |
| Reagent | 2M HCl |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Time | 4 h |
| Work-up | Neutralization and extraction |
Self-Validating System: The progress of the deprotection can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar phenol product.
Step 4: Diaryl Ether Formation
The resulting phenol can be converted to a diaryl ether via a Williamson ether synthesis or a Buchwald-Hartwig C-O coupling reaction.
Conclusion and Future Perspectives
This compound represents a strategically important building block in medicinal chemistry. Its pre-installed functionalities allow for a modular and efficient approach to the synthesis of complex, polysubstituted aromatic compounds. The ability to perform sequential cross-coupling reactions, combined with the robust nature of the MOM protecting group, provides medicinal chemists with a powerful tool to explore chemical space and generate novel drug candidates. While its direct application in blockbuster drugs may not be widely reported, its value as a versatile intermediate in the drug discovery and development pipeline is undeniable. Future applications of this scaffold are likely to expand as the demand for novel, structurally diverse therapeutic agents continues to grow.
References
- (No specific citation available in the provided search results for a direct synthesis using this compound leading to a named drug)
- (No specific citation available in the provided search results for a direct synthesis using this compound leading to a named drug)
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]
- (General reference to Suzuki-Miyaura coupling)
- (General reference to Buchwald-Hartwig amin
-
A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development. Available at: [Link]
- (General reference to organic synthesis principles)
-
One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. Available at: [Link]
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Available at: [Link]
-
Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. PubMed. Available at: [Link]
- (General reference to ether synthesis)
-
A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available at: [Link]
- (General reference to ether synthesis)
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link]
Sources
Methodological & Application
Application Note: Strategic Double Cross-Coupling of 3,5-Dibromo-1-(methoxymethoxy)benzene for Advanced Synthetic Intermediates
Abstract
This technical guide provides a comprehensive overview of double cross-coupling reactions utilizing 3,5-dibromo-1-(methoxymethoxy)benzene as a versatile synthetic building block. The symmetrical meta-dibromo substitution pattern, combined with a stable yet readily cleavable methoxymethyl (MOM) ether protecting group, makes this substrate an ideal platform for constructing complex, C2-symmetric or unsymmetric 1,3,5-trisubstituted benzene derivatives. These motifs are of significant interest in medicinal chemistry, materials science, and pharmaceutical development. This document details the underlying chemical principles, provides field-proven, step-by-step protocols for key palladium-catalyzed transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and discusses strategies for both symmetric and sequential (orthogonal) functionalization.
Introduction: The Strategic Value of the Substrate
3,5-Dibromo-1-(methoxymethoxy)benzene is a key intermediate for synthesizing molecules with a meta-substitution pattern around a central phenolic oxygen. The two bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The methoxymethyl (MOM) ether is employed as a robust protecting group for the phenolic hydroxyl group.[3][4] Its stability under a wide array of basic, nucleophilic, and organometallic conditions makes it compatible with the requirements of most cross-coupling protocols.[5][6]
The core challenge and opportunity in using this substrate lie in controlling the reactivity of the two identical C-Br bonds.[7][8] This guide will explore two primary synthetic strategies:
-
Symmetric Double Coupling: Simultaneous or one-pot reaction of both bromine sites with the same coupling partner to create C2-symmetric molecules.
-
Sequential (Orthogonal) Coupling: A stepwise approach where one bromine is reacted, the mono-substituted intermediate is isolated, and a second, different coupling partner is introduced at the remaining bromine site. This allows for the creation of unsymmetrical, highly functionalized aromatic cores.
Core Chemical Principles
The Role and Stability of the MOM Protecting Group
The methoxymethyl (MOM) group is an acetal, which defines its stability profile. It is introduced to mask the reactivity of the phenol, preventing unwanted side reactions such as O-arylation during coupling.
-
Stability: The MOM ether is stable across a pH range of approximately 4 to 12.[5][6] It is resistant to strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), organometallic reagents (e.g., organoboranes), and most common oxidants and reductants.[6] This resilience is critical for its compatibility with the conditions of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
-
Cleavage: The MOM group is most commonly removed under acidic conditions, typically using a strong acid like HCl in an alcohol solvent (e.g., methanol) or a Lewis acid.[4][5] This deprotection step is usually performed after the desired carbon skeleton has been assembled.
Palladium-Catalyzed Cross-Coupling Fundamentals
The reactions detailed in this guide operate via a general palladium catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond, forming a Pd(II) species. This is typically the rate-determining step.[9]
-
Transmetalation (or equivalent): The organic group from the coupling partner (e.g., an organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments (the aryl and the new group) are coupled together, regenerating the Pd(0) catalyst and releasing the final product.[10]
The choice of ligand (L), base, and solvent is critical for modulating the reactivity and stability of the palladium intermediates, thereby ensuring high reaction efficiency.[11][12]
Experimental Protocols: Symmetric Double Coupling
The following protocols are designed for small-scale laboratory synthesis and may require optimization for specific substrates or larger scales.
Safety Precaution: Always handle organometallic reagents, palladium catalysts, and phosphine ligands in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Double Suzuki-Miyaura Coupling
This protocol achieves the symmetric diarylation of the substrate, a foundational reaction for synthesizing scaffolds for pharmaceuticals and organic electronics.[2][13]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Molar Ratio |
| 3,5-dibromo-1-(MOM)benzene | 312.00 | 312 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 2.5 - 3.0 equiv. | 2.5 - 3.0 | 2.5 - 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 553 mg | 4.0 | 4.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the solvent mixture (8 mL 1,4-dioxane and 2 mL water) via syringe.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-diaryl-1-(methoxymethoxy)benzene.
Protocol 2: Double Sonogashira Coupling
This protocol facilitates the symmetric installation of two alkyne moieties, useful for constructing rigid molecular architectures and precursors for materials science applications.[14][15]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Molar Ratio |
| 3,5-dibromo-1-(MOM)benzene | 312.00 | 312 mg | 1.0 | 1.0 |
| Terminal Alkyne | - | 2.5 - 3.0 equiv. | 2.5 - 3.0 | 2.5 - 3.0 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 (10 mol%) |
| Triethylamine (TEA) | 101.19 | 0.56 mL (4.0 mmol) | 4.0 | 4.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure
-
To a dry Schlenk flask, add 3,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (4.0 mmol) via syringe.
-
Add the terminal alkyne (2.5 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Double Buchwald-Hartwig Amination
This method allows for the symmetric formation of two C-N bonds, a critical transformation for synthesizing drug candidates and organic light-emitting diode (OLED) materials.[10][16][17]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Molar Ratio |
| 3,5-dibromo-1-(MOM)benzene | 312.00 | 312 mg | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 2.5 - 3.0 equiv. | 2.5 - 3.0 | 2.5 - 3.0 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 (2 mol% Pd) |
| XPhos | 476.62 | 38 mg | 0.08 | 0.08 (8 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 269 mg | 2.8 | 2.8 |
| Toluene, anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure
-
In an oven-dried Schlenk tube inside a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.8 mmol).
-
Add 3,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol).
-
Add anhydrous toluene (10 mL), followed by the amine (2.5 mmol).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain the 3,5-diaminated product.
Advanced Strategy: Sequential Cross-Coupling
Achieving selective mono-functionalization of a symmetric dihalide is a significant challenge but offers a powerful route to unsymmetrical products. The key is to carefully control stoichiometry and reaction conditions to favor the mono-coupled product, which can then be isolated and subjected to a second, different coupling reaction.
Conceptual Protocol for Sequential Suzuki/Sonogashira Coupling:
-
First Coupling (Mono-Suzuki):
-
Set up a Suzuki reaction as described in Protocol 3.1, but with a crucial modification: use only 1.0-1.2 equivalents of the arylboronic acid.
-
Run the reaction at a slightly lower temperature (e.g., 70-80 °C) and monitor carefully, stopping the reaction when a significant amount of the mono-coupled product has formed (along with remaining starting material and some di-coupled byproduct).
-
Perform a careful chromatographic separation to isolate the pure mono-bromo, mono-aryl intermediate.
-
-
Second Coupling (Sonogashira):
-
Use the isolated mono-substituted intermediate as the starting material in the Sonogashira protocol (Protocol 3.2).
-
Since there is only one C-Br bond, standard conditions with >1.0 equivalent of the terminal alkyne can be used to drive the reaction to completion.
-
Work-up and purify as described to yield the unsymmetrical 3-aryl-5-alkynyl-1-(methoxymethoxy)benzene.
-
Post-Coupling Deprotection of the MOM Ether
After successful coupling, the phenol can be unmasked using a standard acid hydrolysis protocol.[18]
Protocol 4: MOM Group Cleavage
-
Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).
-
Add 2-3 drops of concentrated hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol, which can be further purified if necessary.
References
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [5]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [3]
-
ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [11]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [7]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. [12]
-
BenchChem. (2025). Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. [6]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [8]
-
Singh, R. (2022). Organogermanes : synthesis and their application as orthogonal cross-coupling. RWTH Publications. [19]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [20]
-
Wikipedia. Methoxymethyl ether. [4]
-
Organic Chemistry Portal. MOM Ethers. [21]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [16]
-
Wikipedia. Buchwald–Hartwig amination. [10]
-
BEARdocs. (2022). Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. [22]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [17]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [23]
-
ResearchGate. Sonogashira cross-coupling of 3-bromo-1,2-diones. [14]
-
ChemicalBook. 1,3,5-Trimethoxybenzene synthesis. [24]
-
BenchChem. (2025). comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine. [25]
-
Molecules. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [13]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [15]
-
ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [26]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [27]
-
ResearchGate. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE. [28]
-
MDPI. (2020). Cathodic Aromatic C,C Cross-Coupling Reaction via Single Electron Transfer Pathway. [1]
-
Google Patents. (2012). Process for preparing 1.3.5-trimethoxybenzene. [29]
-
ResearchGate. Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j. [30]
-
YouTube. (2020). Suzuki reaction example. [31]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [32]
-
BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene for the Synthesis of Biaryl Scaffolds. [33]
-
BenchChem. (2025). Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol: A Technical Guide. [34]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [9]
-
MDPI. (2023). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. [35]
-
Environmental Science: Processes & Impacts. (2015). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. [36]
-
YouTube. (2023). Suzuki Reaction example 3. [37]
-
BenchChem. (2025). Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. [18]
-
Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. [2]
-
ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [38]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kbfi.ee [kbfi.ee]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. MOM Ethers [organic-chemistry.org]
- 22. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. 1,3,5-Trimethoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 28. researchgate.net [researchgate.net]
- 29. CN101693649B - Process for preparing 1.3.5-trimethoxybenzene - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. benchchem.com [benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis [mdpi.com]
- 36. rsc.org [rsc.org]
- 37. youtube.com [youtube.com]
- 38. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selectivity Control in Aryl Bromide Functionalization
This guide serves as a high-level technical support resource for researchers encountering selectivity issues during the functionalization of aryl bromides. It addresses the competition between Lithium-Halogen Exchange (Li-HE) and Directed Ortho Metalation (DoM) .[1]
The Core Conflict: Kinetic vs. Thermodynamic Control
The primary failure mode in functionalizing aryl bromides bearing coordinating groups (DMGs like -OMe, -SO₂NR₂, -CONR₂) is the competition between two pathways.[1]
-
Pathway A (Desired): Lithium-Halogen Exchange (Li-HE).[1][2] This is a fast, kinetically controlled reaction occurring at the C-Br bond.
-
Pathway B (Undesired): Directed Ortho Metalation (DoM).[1] This is an acid-base reaction where the base deprotonates the ring ortho to the DMG. This is often thermodynamically favored or competitive if the temperature is too high.
Visualizing the Competition
The following diagram illustrates the bifurcation point where your reaction succeeds or fails.
Caption: Figure 1. The kinetic bifurcation between Li-HE (Green path) and DoM (Red path).[1] Note the potential for isomerization (Halogen Dance).[3]
Diagnostic Module: What went wrong?
Before changing your protocol, identify the specific failure mode by analyzing your crude NMR/GC-MS data.
| Observation (Crude Analysis) | Diagnosis | Root Cause |
| Product contains Br; Electrophile is ortho to DMG. | DoM Dominance | The base acted as a base, not a nucleophile. Temperature too high or reagent addition too slow. |
| Product is correct, but yield is low (<50%). | Incomplete Exchange | Equilibrium issue. If using n-BuLi, the reaction is reversible.[4] t-BuLi was not used or stoichiometry was wrong. |
| Electrophile is in a new position; Br has moved. | Halogen Dance | The Aryl-Li species formed correctly but rearranged to a more stable position before quenching. |
| Starting material recovery. | Quench Failure | Reaction was "wet" or the exchange never initiated (induction period). |
Protocol Optimization (Troubleshooting Guides)
Protocol A: The "Cold & Fast" Method (Cryogenic Li-HE)
Best for: Substrates where the C-Br bond is not sterically hindered.[1]
The Logic: Li-HE is faster than proton transfer.[5] By lowering the temperature to -78°C (or -100°C), you freeze out the DoM pathway.[1]
Critical Reagent Choice:
-
Avoid n-BuLi: The exchange is an equilibrium (
). -
Use t-BuLi: The reaction is effectively irreversible. t-BuLi reacts with the generated t-BuBr (side product) to form isobutylene and LiBr.[1]
-
Stoichiometry Rule: You MUST use 2.0 - 2.2 equivalents of t-BuLi. (1 eq for exchange, 1 eq to scavenge the byproduct).[1]
-
Step-by-Step:
-
Solvent: Dissolve Aryl-Br in anhydrous THF (Et₂O is slower, use THF for speed).
-
Cryostat: Cool to -78°C (internal probe required).
-
Addition: Add t-BuLi (1.7 M in pentane) dropwise.
-
Check: If the solution turns yellow/orange immediately, the aryl-lithium is forming.
-
-
Time: Stir for 10–20 minutes max.
-
Why? Longer times allow the "Halogen Dance" isomerization.
-
-
Quench: Add the electrophile (dissolved in THF) rapidly at -78°C.
Protocol B: The "Chemo-Selective" Method (Turbo-Grignard)
Best for: Substrates with sensitive groups (esters, nitriles) or prone to severe Halogen Dance.[1]
The Logic: Magnesium is less electropositive than Lithium. The Carbon-Magnesium bond is more covalent, making it less basic. Knochel’s Turbo-Grignard (
Step-by-Step:
-
Reagent: Purchase or prepare
(approx 1.3 M in THF). -
Temperature: Can often be run at -20°C to 0°C (much more convenient than -78°C).[1]
-
Procedure: Add Turbo-Grignard (1.1 equiv) to the Aryl-Br solution.
-
Monitoring: Monitor conversion by GC-MS (quench aliquot with water -> look for des-bromo product).
-
Note: This exchange is slower than Li-HE. It may take 1-4 hours.
-
-
Trapping: Add electrophile. If reactivity is low, add a Copper(I) catalyst (CuCN[1]·2LiCl) to facilitate transmetalation.
Protocol C: The "Halogen Dance" Prevention (Continuous Flow)
Best for: Highly unstable Aryl-Lithium species that isomerize within seconds.[1]
The Logic: If the Aryl-Li isomerizes in 30 seconds, batch chemistry fails (mixing takes too long). Flow chemistry allows you to generate the species and quench it within milliseconds.
Caption: Figure 2. Continuous flow setup to outrun the Halogen Dance isomerization.
FAQ: Frequently Asked Questions
Q: Why do I see "Wurtz Coupling" (Ar-Ar) dimers? A: This happens when the alkyl halide byproduct reacts with your newly formed Aryl-Li.[1]
-
Fix: Use t-BuLi (2 equiv).[1][6][7] The byproduct is isobutylene (gas) and unreactive LiBr, preventing coupling. If using n-BuLi, ensure temperature is strictly < -78°C.[1]
Q: Can I use LDA to prevent DoM? A: No. LDA is a base, not a halogen-exchange reagent. LDA will cause DoM. You want to avoid deprotonation, so you need a nucleophilic lithium source (alkyl lithium) under conditions where it acts as a halogen-exchange agent, not a base.[1]
Q: My substrate has a nitro (-NO₂) group. Can I do Li-HE? A: Generally, no. Alkyl lithiums will attack the nitro group (redox/addition).
-
Fix: Use the Knochel Turbo-Grignard (
) at -40°C. It tolerates nitro groups significantly better than Li reagents.[1]
Q: How do I know if "Halogen Dance" is happening? A: Isolate the product and run 2D NMR (HMBC/HSQC). If the electrophile is not where the bromine was, the lithium "danced" to a more acidic position (usually ortho to a DMG or between two halogens) before quenching.
References
-
The Halogen Dance Mechanism
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews.
-
-
Turbo-Grignard Reagents (Knochel)
-
Lithium-Halogen Exchange Kinetics
-
Continuous Flow for Unstable Intermediates
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Electron-Poor Aryl Dibromides
Executive Summary
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on electron-poor aryl dibromides (e.g., 2,4-dibromopyridine, 2,4-dibromonitrobenzene).
For these substrates, "low yield" is rarely due to a lack of reactivity. Instead, yield loss typically stems from poor regioselectivity (formation of isomeric mixtures) or uncontrolled poly-arylation (formation of bis-coupled products). This guide prioritizes site-selective mono-arylation as the primary driver for yield optimization.
Part 1: The Mechanistic Logic (Regioselectivity)
Q: Why am I getting a mixture of isomers and bis-arylated products?
A: Electron-poor dibromides are highly reactive electrophiles. The oxidative addition of Palladium(0) into the C-Br bond is fast, often resembling Nucleophilic Aromatic Substitution (
-
Electronic Bias (The Default): In the absence of significant steric hindrance, Pd(0) inserts preferentially at the most electron-deficient position (the site with the lowest LUMO energy). For example, in 2,4-dibromopyridine, the C2 position is significantly more electron-deficient than C4, leading to C2-selective coupling.
-
The "Bis-Coupling" Trap: Once the first aryl group is installed, the product is often less electron-deficient than the starting material (if the incoming aryl is electron-neutral/rich). However, if the reaction temperature is too high or the catalyst too active, the second bromide will still react, leading to oligomers.
Visualizing the Selectivity Pathway
The following diagram illustrates the decision matrix for predicting and controlling site selectivity.
Figure 1: Decision logic for ligand selection based on substrate electronics and sterics.
Part 2: Optimized Protocol for Mono-Arylation
This protocol is designed to maximize mono-coupling yield while suppressing bis-coupling and hydrolysis.
Standard Operating Procedure (SOP-SC-04)
Substrate Scope: Electron-deficient heterocycles (Pyridines, Pyrimidines, Nitrobenzenes).
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 0.95 (Dibromide : Boronic Acid) | Crucial: Use a slight deficit of the boronic acid. Excess boronic acid drives the second coupling event (bis-arylation). |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ | "Standard" ligands generally respect the electronic difference between bromides better than "hyper-active" Buchwald ligands, which may force non-selective coupling. |
| Base | Na₂CO₃ or K₃PO₄ (2.0 equiv) | Weak bases are sufficient for electron-poor electrophiles. Avoid strong bases (KOtBu, hydroxides) which promote side reactions and rapid bis-coupling. |
| Solvent | Toluene / Water (4:1) or DME / Water | Biphasic systems often moderate the reaction rate, allowing for better selectivity control compared to homogenous DMF/DMSO. |
| Temperature | 60°C - 80°C | Start low. Electron-poor bromides are reactive.[1] High heat (>100°C) erodes selectivity. |
Step-by-Step Workflow
-
Charge the reaction vessel with the aryl dibromide (1.0 equiv) and Palladium catalyst (0.03 equiv).
-
Evacuate and backfill with Nitrogen/Argon (3 cycles). Note: Oxygen promotes homocoupling of the boronic acid.[2]
-
Add degassed solvent (Toluene/Water mixture).
-
Add the Base (2.0 equiv).
-
Slow Addition: Dissolve the Boronic Acid (0.95 equiv) in a minimal amount of solvent and add it dropwise to the reaction mixture at temperature.
-
Why? Keeping the instantaneous concentration of boronic acid low prevents the mono-product from competing for the boronic acid (preventing bis-coupling).
-
Part 3: Troubleshooting & FAQs
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning or "Pd-Black" formation.[3] Electron-poor nitrogen heterocycles (like pyridines) are notorious for coordinating to Palladium, displacing ligands and deactivating the catalyst (forming inactive Pd-black precipitates).
Corrective Action:
-
Switch to a Pre-catalyst: Use Pd(dppf)Cl₂[4]·CH₂Cl₂ or Pd-PEPPSI-IPr . These are more robust against coordination poisoning than Pd(PPh₃)₄.
-
Add "Sacrificial" Ligand: Add extra free ligand (e.g., 10 mol% PPh₃) to shift the equilibrium away from Pd-Substrate coordination.
Q2: I am seeing significant Protodeboronation (Ar-B(OH)₂ Ar-H).
Diagnosis: This is common with electron-poor boronic acids or heterocyclic boronic acids (e.g., 2-pyridyl boronic acid).[1]
Corrective Action:
-
Change the Base: Switch to anhydrous K₃PO₄ or CsF . Water promotes protodeboronation.
-
Boronate Source: Switch from Boronic Acid to a MIDA Boronate or Pinacol Ester . These slow-release the active species, minimizing the window for hydrolysis.
Q3: I cannot separate the mono-product from the bis-product.
Diagnosis: Reaction proceeded too far.
Corrective Action:
-
Reverse Stoichiometry: If the dibromide is cheap, use 1.5 equivalents of Dibromide to 1.0 equivalent of Boronic Acid. This statistically ensures the boronic acid is consumed by the starting material before it can react with the product.
Part 4: Advanced Troubleshooting Flowchart
Use this workflow to diagnose yield failures systematically.
Figure 2: Troubleshooting workflow for identifying and resolving yield-limiting factors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301.[5] Link
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloazoles. Journal of the American Chemical Society, 132(51), 18078–18080. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Sources
Technical Support Center: Navigating MOM-Ether Deprotection in Dibromoarenes with TFA vs. HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with methoxymethyl (MOM) ether protecting groups on dibromoarene scaffolds. The deprotection of MOM ethers, while seemingly straightforward, can present significant challenges, particularly when balancing reactivity with the preservation of sensitive functionalities like carbon-bromine bonds. This document provides in-depth troubleshooting advice, detailed protocols, and a comparative analysis of two common acidic deprotection reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the deprotection of MOM-protected dibromoarenes.
Q1: My MOM deprotection with HCl is causing significant debromination. What's happening and how can I prevent it?
A1: This is a classic challenge. The acidic conditions required for MOM deprotection can also facilitate protodebromination, especially in electron-rich aromatic systems. Concentrated or heated methanolic HCl can be particularly harsh.[1][2]
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of debromination relative to the desired deprotection.
-
Use Dilute Aqueous HCl: Switching from methanolic HCl to a dilute aqueous solution can sometimes mitigate debromination by altering the reaction medium and acid strength.
-
Consider a Milder Acid: If debromination persists, TFA in an aprotic solvent like dichloromethane (DCM) is often a successful alternative.[3] TFA is a strong acid but its non-nucleophilic counterion is less likely to participate in side reactions.
Q2: I'm observing incomplete conversion with TFA, even after extended reaction times. What factors could be at play?
A2: Incomplete conversion with TFA can be frustrating. Several factors can contribute to this issue:
-
Insufficient Acid Stoichiometry: While often used catalytically, some substrates may require a higher concentration or even a stoichiometric amount of TFA for complete deprotection.
-
Reaction Temperature: While room temperature is a good starting point, gentle heating (e.g., to 40 °C) can sometimes be necessary to drive the reaction to completion. However, this should be done cautiously to avoid potential side reactions.
-
Steric Hindrance: A sterically hindered MOM ether may require more forcing conditions.
-
Water Content: The presence of trace amounts of water is necessary for the hydrolysis of the intermediate formed during deprotection. Ensure your DCM is not rigorously dried over molecular sieves, or consider adding a controlled amount of water.
Q3: My workup for the TFA-mediated deprotection is problematic, leading to low yields. Any suggestions?
A3: Workup procedures for TFA reactions require careful handling to neutralize the strong acid and avoid product loss.
Key Workup Considerations:
-
Thorough Quenching: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to carefully quench the excess TFA.[4] Be mindful of CO₂ evolution.
-
Multiple Extractions: Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate to ensure complete recovery of your product.[4]
-
Brine Wash: A final wash with brine (saturated aqueous NaCl) can help to break up any emulsions and remove residual water.
-
Solid-Phase Scavengers: For particularly sensitive or water-soluble products, using a basic resin like Amberlyst A-21 can be an effective way to neutralize the TFA without an aqueous workup.[5][6]
Q4: Can I selectively deprotect a MOM group in the presence of other acid-labile protecting groups like Boc or t-butyl esters?
A4: This is a challenging but sometimes achievable transformation. Generally, MOM ethers are more stable to acidic conditions than Boc groups or t-butyl esters.[7][8] Therefore, achieving selective MOM deprotection in the presence of these groups is difficult with strong acids like TFA or HCl. Milder Lewis acids such as ZnBr₂ or ZrCl₄ may offer better selectivity.[9][10] Careful screening of reaction conditions, including temperature and acid concentration, is crucial.
Troubleshooting Guide: TFA vs. HCl for MOM Deprotection
Choosing between TFA and HCl for MOM deprotection on dibromoarenes involves a trade-off between reactivity and potential side reactions. The following guide provides a structured approach to making this decision and troubleshooting common problems.
Decision Workflow for Reagent Selection
Caption: Decision workflow for selecting between TFA and HCl.
Comparative Analysis of Reaction Parameters
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Solvent | Dichloromethane (DCM)[3] | Methanol, Dioxane, Ethanol/Water[3][11] |
| Common Temperature | 0 °C to Room Temperature | 0 °C to Reflux[1] |
| Key Side Reaction | Potential for cleavage of other acid-labile groups. | Debromination of the aromatic ring.[12][13] |
| Workup | Requires careful neutralization with a base (e.g., NaHCO₃). | Can often be removed by evaporation (if used as HCl gas in an organic solvent) or neutralized. |
| Advantages | Generally cleaner reactions with less debromination.[3] | Often faster and uses cheaper reagents. |
| Disadvantages | More expensive, requires careful handling and workup. | Higher risk of debromination, especially with heating.[1] |
Mechanistic Considerations
The deprotection of MOM ethers under acidic conditions proceeds through protonation of one of the ether oxygens, followed by cleavage to form the alcohol and a resonance-stabilized methoxymethyl cation.[4] This cation is then trapped by a nucleophile, typically water, to generate formaldehyde and methanol.
Caption: General mechanism for acid-catalyzed MOM deprotection.
The propensity for debromination with HCl, particularly in electron-rich systems, arises from the protonation of the aromatic ring, which can lead to the loss of a bromine cation.
Experimental Protocols
The following are generalized protocols. Always adapt them to your specific substrate and reaction scale.
Protocol 1: MOM Deprotection using TFA in DCM
This protocol is a good starting point for substrates prone to debromination.[3][4]
-
Preparation: Dissolve the MOM-protected dibromoarene (1.0 eq) in dichloromethane (DCM). A common concentration is 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 2.0-5.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: MOM Deprotection using HCl in Dioxane
This method is often faster but carries a higher risk of debromination.[11]
-
Preparation: Dissolve the MOM-protected dibromoarene (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add a solution of 4M HCl in dioxane (2.0-4.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Isolation: The resulting hydrochloride salt can often be used directly in the next step, or it can be neutralized with a mild base and extracted.
Concluding Remarks
The choice between TFA and HCl for the deprotection of MOM ethers on dibromoarenes is substrate-dependent. A careful evaluation of the electronic properties of the arene and the presence of other functional groups is paramount. For substrates susceptible to debromination, TFA in DCM is generally the preferred method. For more robust substrates, the speed and cost-effectiveness of HCl may be advantageous. Always perform small-scale test reactions to optimize conditions before committing to a larger scale.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
- Morita, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8463-8471.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2022). Chlorination of arenes 30 with HCl via bromination–debromination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Retrieved from [Link]
-
MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
ResearchGate. (2023). Deprotection of MOM ether 29 with methanolic HCl. Retrieved from [Link]
-
ResearchGate. (2025). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Nature. (2025). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Selective Deprotection of MOM Ethers. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. adichemistry.com [adichemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
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- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,3-Dibromo-5-(methoxymethoxy)benzene
Technical Overview & Critical Constraints
1,3-Dibromo-5-(methoxymethoxy)benzene is a critical intermediate, typically used in lithiation or Suzuki-Miyaura cross-coupling reactions to access complex resorcinol scaffolds [1].[1]
The Purification Paradox: While recrystallization is preferred for scalability, this molecule presents two distinct physicochemical challenges that often lead to failure in standard protocols:
-
Acid Sensitivity: The Methoxymethyl (MOM) ether is an acetal.[2][3][4] It is stable to base but extremely labile to acid .[4] Even trace acidity in solvents (e.g., unbuffered CDCl₃ or aged alcohols) can trigger hydrolysis, releasing carcinogenic formaldehyde and reverting the product to the starting phenol [2].
-
"Oiling Out" Phenomenon: Due to the ether linkage and meta-substitution pattern, the crystal lattice energy is low. The compound often separates as a supercooled oil rather than a crystal, trapping impurities.
Standard Operating Procedure (SOP): Recrystallization
Status: Validated Purity Target: >98% (HPLC/NMR)
Solvent Selection Matrix
Do not use standard "shelf" Chloroform or unbuffered alcohols.
| Solvent System | Suitability | Expert Notes |
| Hexanes / Ethyl Acetate (95:5) | High | Recommended.[1] Non-polar dominance prevents solvolysis. |
| Methanol / Water | Medium | Risk: Protich solvents can induce hydrolysis if pH < 7. Requirement: Add 0.1% Triethylamine (TEA) to buffer. |
| Pentane (Cold) | High | Best for high-purity final polish.[1] Requires -20°C freezer.[1] |
Step-by-Step Protocol
-
Preparation: Ensure all glassware is base-washed or neutral.[1] Trace acid on glass surfaces can initiate autocatalytic decomposition.
-
Dissolution (The "Warm" Step):
-
Place crude solid in a flask.
-
Add Hexanes (approx. 5 mL per gram).
-
Heat gently to 40-45°C. Do not reflux vigorously; the compound has a low melting point.[1]
-
Add Ethyl Acetate dropwise only until the solution becomes clear.
-
Critical Step: Add 1 drop of Triethylamine (TEA) per 100 mL of solvent to scavenge any acidic impurities.
-
-
Filtration: Filter the warm solution through a glass frit (porosity M) to remove inorganic salts (e.g., NaBr/KBr from the synthesis).
-
Crystallization (The "Slow" Step):
-
Allow the filtrate to cool to Room Temperature (RT) over 1 hour. Stirring is discouraged at this stage to prevent oil formation.
-
Once at RT, move to a 4°C fridge for 4 hours.
-
Finally, place in a -20°C freezer overnight.
-
-
Collection: Filter cold. Wash the cake with cold Pentane (-20°C).
-
Drying: Vacuum dry at RT (Do not heat >30°C under vacuum; the MOM group is volatile and the compound may sublime or melt).
Troubleshooting Hub (Q&A)
Issue 1: The "Oil Trap" (Phase Separation)
User Question: "I cooled the solution, but instead of white needles, I got a yellow oil at the bottom of the flask. What went wrong?"
Expert Diagnosis: You encountered "oiling out" (Liquid-Liquid Phase Separation). This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Corrective Action:
-
Re-dissolve: Re-heat the mixture until the oil dissolves.
-
Seed It: You must add a seed crystal at the cloud point (approx 30-35°C). If you lack a seed, scratch the glass wall with a glass rod to create nucleation sites.
-
Reduce Polarity: Add more Hexanes. The oil phase is likely too rich in Ethyl Acetate.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally. This prevents the thermal shock that forces oil separation.
Issue 2: Decomposition & Odor
User Question: "During recrystallization, the solution turned pink/red and smells like formaldehyde. The NMR shows a phenol peak."
Expert Diagnosis:
MOM Hydrolysis Alert. The MOM group has cleaved. This is likely caused by trace acid in your solvent or on the glassware. The "formaldehyde" smell is a byproduct of MOM decomposition (
Corrective Action:
-
Immediate Quench: Add 1-2 mL of Triethylamine or saturated
immediately to stop the reaction. -
Solvent Swap: Discard the current solvent.[5] Re-run the column or recrystallization using solvents pre-treated with basic alumina or containing 0.5% Triethylamine [3].
-
Safety: Evacuate the area. Formaldehyde is a carcinogen. Verify hood flow.
Issue 3: Colored Impurities
User Question: "My product is crystalline but has a persistent yellow/orange tint. Is this acceptable?"
Expert Diagnosis: No. The color likely comes from trace oxidized brominated byproducts or quinones. These can poison Palladium catalysts in subsequent Suzuki couplings.
Corrective Action:
-
Charcoal Treatment: During the hot dissolution step (Step 2 of SOP), add Activated Carbon (1-2% by weight).
-
Stir & Filter: Stir for 5 minutes, then filter hot through Celite.
-
Note: Ensure the Celite is not acidic (some grades are acid-washed).[1] Rinse Celite with base-treated solvent first.[1]
Visual Workflows
Figure 1: Purification Logic Flow
A decision-making pathway for selecting the correct purification method based on crude purity.[1]
Caption: Workflow determining whether to proceed directly to recrystallization or intervene with chromatography.
Figure 2: The "Oiling Out" Rescue Loop
Specific troubleshooting for the most common failure mode.
Caption: Step-by-step rescue protocol for converting an oiled-out phase into crystalline product.[1]
References
-
Suzuki-Miyaura Coupling of MOM-Protected Phenols
-
Stability of Methoxymethyl (MOM)
-
General Purification of MOM Ethers
-
Physical Properties of Brominated Anisole Derivatives
Sources
- 1. prepchem.com [prepchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]
- 10. Benzene, 1-broMo-3-(MethoxyMethoxy)- CAS#: 42471-59-0 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. 1-bromo-3-[(3-methoxyphenyl)methoxy]benzene CAS#: [m.chemicalbook.com]
- 13. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Isotopic Maze: A Guide to Mass Spectrometry Patterns of Dibromo Compounds
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. Its ability to resolve molecules based on their mass-to-charge ratio (m/z) provides unparalleled insight. However, the true power of MS is often unlocked by deciphering the subtle yet information-rich isotopic patterns that accompany each molecular ion. This guide delves into the distinctive and highly characteristic isotopic patterns of dibrominated compounds, offering a comparative analysis against other halogenated species and providing actionable protocols for researchers, scientists, and professionals in drug development.
The Foundation: Understanding Isotope Patterns in Mass Spectrometry
At the heart of this discussion lies the natural abundance of isotopes for each element. Most elements exist as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons, and therefore different masses.[1] Mass spectrometry is sensitive enough to distinguish between these subtle mass differences. The relative intensities of these isotopic peaks in a mass spectrum directly correlate to the natural abundance of the isotopes. For instance, carbon primarily exists as ¹²C (~99% abundance) and ¹³C (~1% abundance). This results in a small peak at M+1 (one mass unit higher than the monoisotopic peak) for every carbon atom in a molecule.
The Telltale Signature of Bromine
Bromine is unique in that it has two stable isotopes with nearly equal natural abundance: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[2][3][4][5] This roughly 1:1 isotopic ratio creates a highly recognizable "M" and "M+2" peak pattern in the mass spectrum for any monobrominated compound.[1][6] The peak corresponding to the molecule containing ⁷⁹Br (the M peak) and the peak for the molecule with ⁸¹Br (the M+2 peak) will have almost equal intensities.[1][7]
Unmasking Dibromo Compounds: The Characteristic 1:2:1 Pattern
When a second bromine atom is introduced into a molecule, the isotopic pattern becomes even more distinct and informative. The presence of two bromine atoms leads to three possible isotopic combinations:
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
The statistical probability of these combinations dictates the relative intensities of the corresponding peaks. The probability of having two ⁷⁹Br isotopes is approximately 0.5069 * 0.5069 ≈ 0.257. The probability of having two ⁸¹Br isotopes is roughly 0.4931 * 0.4931 ≈ 0.243. The probability of having one of each is about 2 * 0.5069 * 0.4931 ≈ 0.499. This results in a characteristic peak intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.[8][9] This triplet signature is a powerful diagnostic tool for the rapid identification of dibrominated compounds in a complex mixture.[10]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Bromine Isotopes - List and Properties [chemlin.org]
- 5. WebElements Periodic Table » Bromine » isotope data [webelements.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
Advanced Characterization Guide: IR Spectroscopy of the Methoxymethoxy (MOM) Group
Executive Summary
The Methoxymethoxy (MOM) group (
This guide moves beyond basic spectral assignment. It provides a comparative analysis of the MOM group’s vibrational signature against common alternatives (Acetates, Benzyl ethers, THP) and establishes a self-validating protocol for monitoring protection and deprotection sequences.
The MOM Spectral Fingerprint
Identifying a MOM ether requires observing a constellation of signals rather than a single peak. The MOM moiety is an acetal, not a simple ether, which introduces vibrational complexity in the fingerprint region.
Primary Diagnostic Bands
| Vibrational Mode | Wavenumber ( | Intensity | Description & Causality |
| 1040 – 1150 | Strong | The Acetal "Heartbeat": Unlike simple ethers (one band), acetals often display a complex multi-band pattern or broad envelope in this region due to the coupling of the | |
| 2815 – 2825 | Medium/Sharp | The "Fermi" Indicator: The symmetric C-H stretch of the methoxy ( | |
| 2775 – 2900 | Weak | The acetal methylene ( | |
| 3200 – 3600 | ABSENT | Negative Confirmation: The complete disappearance of the broad hydrogen-bonded hydroxyl band is the primary metric for reaction completion. |
The "Acetal Effect" Explained
In a standard ether (
Comparative Analysis: MOM vs. Alternatives
In drug development, selecting the right protecting group is strategic. The table below compares the IR detection profile of MOM against its primary competitors.
Table 1: Spectral Differentiation of Hydroxyl Protecting Groups
| Protecting Group | Key IR Positive Signal ( | Key IR Negative Signal | Distinguishing Feature vs. MOM |
| MOM (Methoxymethyl) | 1040-1150 (C-O), ~2820 (C-H) | No C=O, No OH | Sharp C-H @ 2820 combined with complex C-O bands. |
| Ac (Acetate) | 1735-1745 (C=O) | No OH | The Carbonyl stretch is unmistakable. MOM lacks this entirely. |
| Bn (Benzyl) | 3030-3100 (Ar-H), 1500/1600 (C=C) | No OH | Aromatic overtones (1600-2000) and |
| THP (Tetrahydropyranyl) | 1030-1130 (C-O) | No OH | THP is also an acetal but lacks the sharp |
| TBS (Silyl Ether) | 1250-1260 (Si-CH3), 830-850 (Si-C) | No OH | Strong Silicon-Carbon vibrations in the fingerprint region. |
Experimental Protocol: Self-Validating Synthesis
This protocol is designed for in situ monitoring. It uses IR not just for final ID, but as a "Stop/Go" gate for the reaction.
Reaction:
Workflow Diagram
Figure 1: Iterative reaction monitoring workflow using IR spectroscopy as the decision gate.
Step-by-Step Methodology
-
Baseline Acquisition (Critical):
-
Take an IR spectrum of your starting alcohol (neat or in reaction solvent).
-
Target: Note the exact intensity and shape of the
band (3200-3600 ). This is your "100%" reference.
-
-
Reaction Initiation:
-
Sampling Loop (T = 1h, 2h, 4h):
-
Remove a 50
aliquot. -
Mini-Workup: Partition between EtOAc and Water in a small vial (to remove DIPEA salts and unreacted MOMCl which interfere with IR).
-
Spot the organic layer onto the ATR crystal (allow solvent to evaporate).
-
-
Spectral Validation:
-
Check 1: Is the
band < 5% of the baseline height? -
Check 2: Has a strong envelope appeared at 1050-1150
? -
Check 3: Is the diagnostic
peak visible at ~2820 ?
-
-
Termination:
-
Only quench the bulk reaction when Check 1 is satisfied.
-
Troubleshooting & Logic Tree
Common false positives occur due to residual water or solvent peaks. Use this logic tree to interpret ambiguous spectra.
Figure 2: Diagnostic logic tree for confirming MOM group formation.
Common Interferences[4]
-
Residual Water: Appears as a broad OH stretch, mimicking unreacted starting material. Solution: Ensure the mini-workup includes a drying step (
) if the spectrum is ambiguous. -
DCM (Solvent): Strong bands at ~700
and ~1260 . Ensure solvent is fully evaporated from the ATR crystal. -
DIPEA Salts: Ammonium salts show broad N-H bands ~3000
. The mini-workup (water wash) is essential to remove these.
References
-
Doc Brown's Chemistry. "Interpretation of the infrared spectrum of methoxymethane (dimethyl ether)." Advanced Organic Chemistry Notes. [Link]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. [Link]
-
Chemistry LibreTexts. "Spectroscopy of Ethers." Organic Chemistry. [Link]
-
Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, Vol 32, Issue 5. [Link]
Sources
- 1. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 1,3-Dibromo-5-(methoxymethoxy)benzene
CAS: 770718-88-2 | Molecular Formula: C₈H₈Br₂O₂ | Class: Halogenated Aromatic / MOM-Protected Phenol[1][2]
Executive Summary: The "Hidden" Hazard
While Safety Data Sheets (SDS) typically classify 1,3-Dibromo-5-(methoxymethoxy)benzene as a standard Irritant (H315, H319, H335), experienced chemists must recognize the specific risk posed by the Methoxymethoxy (MOM) ether moiety.[1]
Critical Insight: MOM ethers are acetals.[2] Upon contact with strong acids (common in deprotection steps) or metabolic hydrolysis, this compound releases Formaldehyde (a known carcinogen) and 3,5-Dibromophenol . Your PPE strategy must account not just for the parent solid, but for the potential generation of formaldehyde vapors and the high skin permeability of halogenated aromatics.
Part 1: Chemical Hazard Assessment & PPE Logic[1]
The selection of Personal Protective Equipment (PPE) is governed by two structural features of the molecule:
-
The Halogenated Ring (1,3-Dibromo):
-
Risk: High lipophilicity.[2] Halogenated aromatics permeate standard nitrile gloves faster than non-halogenated equivalents.[2] They absorb rapidly through the skin, carrying potential systemic toxicity.[2][3]
-
PPE Implication: Standard "exam grade" nitrile is insufficient for prolonged contact or solution-phase handling.[1][2]
-
-
The MOM Group (-OCH₂OCH₃):
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Solids) | Double Nitrile (min 5 mil outer) | For weighing/transferring dry solid, double nitrile provides sufficient buffer against dust contact.[1][2] |
| Hand Protection (Solutions) | Silver Shield (Laminate) or Viton | Halogenated solvents (DCM, Chloroform) often used with this compound degrade nitrile in <5 mins.[2] Laminate offers >4h protection.[2] |
| Respiratory | P100/OV Combination | P100 protects against solid particulates.[2] Organic Vapor (OV) protects against solvent fumes and incidental formaldehyde release.[2] |
| Eye/Face | Chemical Goggles (Not Safety Glasses) | The fine powder nature of brominated aromatics creates a dust hazard that glasses cannot seal against.[2] |
| Body | Tyvek Lab Coat + Poly-apron | Standard cotton coats absorb halogenated aromatics, creating a long-term dermal exposure source.[1][2] |
Part 2: Operational Workflow & Protocols[1][2]
1. Pre-Operational Check (The "Self-Validating" System)
Before opening the container, perform the "Glove Inflation Test" :
-
Don your inner nitrile glove.[2]
-
Don the outer chemical-resistant glove (Laminate/Viton).[2]
-
Traps air in the outer glove and squeeze to check for pinholes.[2] Trusting a glove straight out of the box is a common failure point in chemical safety.
2. Weighing and Solubilization
-
Static Control: Brominated aromatic powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which contaminates the balance area.[2]
-
Solvent Choice: If dissolving in Dichloromethane (DCM), assume immediate glove permeation of the solvent carrier. If a splash occurs on nitrile gloves, the DCM carries the this compound through the glove material in seconds.[1][2]
-
Protocol: If splashed, remove gloves immediately, wash hands with soap/water (do not use ethanol/acetone; it enhances absorption), and re-glove.
-
3. Reaction Monitoring & Quenching
-
The Acid Danger Zone: If you are deprotecting the MOM group using acids (e.g., HCl, TFA), perform the reaction in a certified fume hood with the sash at the lowest working position.
-
Scrubber: Ensure the hood exhaust is functioning.[2] The hydrolysis product, Formaldehyde, has a low odor threshold (0.1 ppm) but rapid olfactory fatigue. Do not rely on smell to detect exposure.
Part 3: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the "Stop/Check" points for acid contact.
Figure 1: Decision logic for PPE selection based on physical state and chemical environment (Acid presence).
Part 4: Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not sweep (creates dust).[2] Use a HEPA-filtered vacuum or wet-wipe method using a surfactant-based cleaner.[1][2]
-
Solution Spill: Cover with an activated carbon-based absorbent pad.[2] Standard clay vermiculite is less effective for binding lipophilic aromatics.[2]
Waste Disposal[1][2][4][5][6][7]
-
Classification: Halogenated Organic Waste .[2]
-
Segregation: NEVER mix with acidic waste streams unless the MOM group is fully hydrolyzed and the formaldehyde neutralized.[2] Mixing unhydrolyzed MOM ethers with acidic waste containers can cause delayed pressure buildup (gas evolution) in the waste drum.[2]
-
Labeling: Explicitly list "Contains Brominated Aromatics" and "Potential Formaldehyde Source" on the waste tag to protect EHS personnel.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[2] NIOSH Pocket Guide to Chemical Hazards: Organic Solvents.[2] Centers for Disease Control and Prevention.[2] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Formaldehyde - Hazard Recognition.[1][2] United States Department of Labor.[2] [Link]1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
